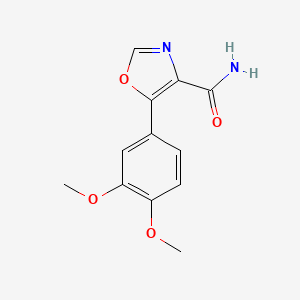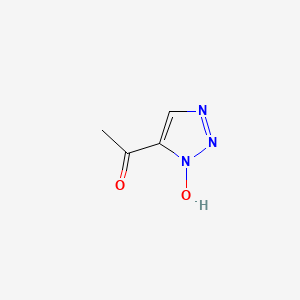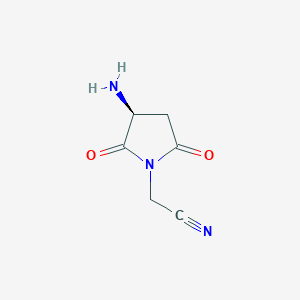![molecular formula C13H11FO2 B12888361 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one CAS No. 500367-34-0](/img/structure/B12888361.png)
1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone can be achieved through several methods. One common approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask to yield multi-substituted furans . The reaction typically involves 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, mediated by BF3·Et2O under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and fluorobenzyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Furan-3-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Fluorobenzyl derivatives:
Uniqueness: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone stands out due to the combination of the furan ring and fluorobenzyl group, which imparts unique chemical and biological properties. This dual functionality enhances its versatility in various research and industrial applications .
Eigenschaften
CAS-Nummer |
500367-34-0 |
|---|---|
Molekularformel |
C13H11FO2 |
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
1-[5-[(4-fluorophenyl)methyl]furan-3-yl]ethanone |
InChI |
InChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
YEPDTTNTQIPXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
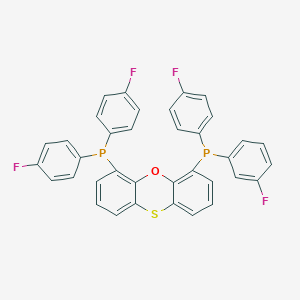
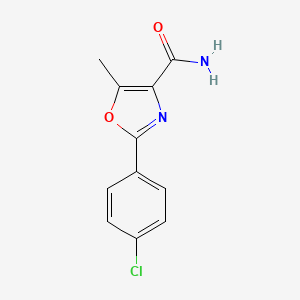
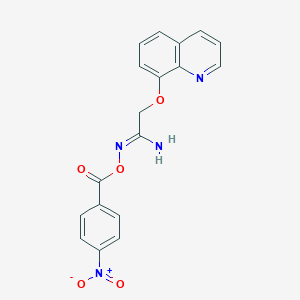
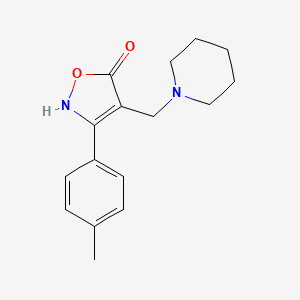
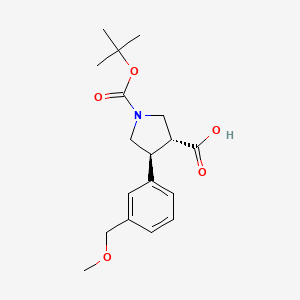
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
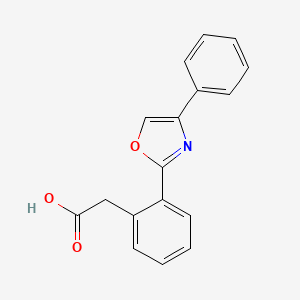
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
